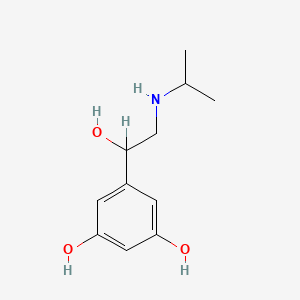

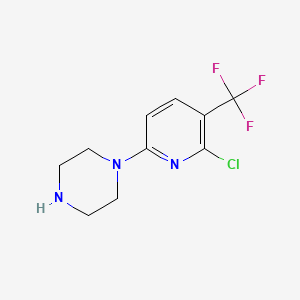

![molecular formula C21H27NO4S B1677540 4-Ethyl-1,4-dihydro-5-[[(2-methoxyethyl)thio]carbonyl]-6-methyl-2-phenyl-3-pyridinecarboxylic acid ethyl ester CAS No. 212200-21-0](/img/structure/B1677540.png)

4-Ethyl-1,4-dihydro-5-[[(2-methoxyethyl)thio]carbonyl]-6-methyl-2-phenyl-3-pyridinecarboxylic acid ethyl ester

Übersicht

Beschreibung

MRS-1477 is a TRPV1 positive allosteric modulator (PAM).

Wissenschaftliche Forschungsanwendungen

Breast Cancer Research

MRS1477, a dihydropyridine derivative, acts as a positive allosteric modulator of TRPV1 . It has been found to evoke Ca2+ signals in MCF7 breast cancer cells, but not in primary breast epithelial cells . This indicates that MCF7 cells not only express functional TRPV1 channels, but also produce endogenous TRPV1 agonists .

Effects on Cell Viability and Apoptosis: The effects of MRS1477 on cell viability, caspase-3 and -9 activities, and reactive oxygen species production in MCF7 cells have been investigated . The fraction of apoptotic cells was increased after 3 days of incubation with capsaicin (10 μM), paralleled by increased reactive oxygen species production and caspase activity . These effects were even more pronounced when cells were incubated with MRS1477 (2 μM) either alone or together with capsaicin .

Inhibition by Capsazepine: Capsazepine, a TRPV1 blocker, inhibited both the effect of capsaicin and MRS1477 . This suggests that the effects of MRS1477 are mediated through TRPV1 channels .

Effects on TRPV1-Mediated Current Density Levels: Whole-cell patch clamp recordings revealed that capsaicin-evoked TRPV1-mediated current density levels were increased after 3 days of incubation with MRS1477 (2 μM) .

In Vivo Treatment: However, the tumor growth in MCF7 tumor-bearing immunodeficient mice was not significantly decreased after treatment with MRS1477 (10 mg/kg body weight, i.p., injection twice a week) . This suggests that further optimization is required for in vivo treatment with MRS1477 or similar compounds .

Wirkmechanismus

Target of Action

MRS1477, also known as ethyl 4-ethyl-5-(2-methoxyethylsulfanylcarbonyl)-6-methyl-2-phenyl-1,4-dihydropyridine-3-carboxylate, primarily targets the Transient Receptor Potential Cation Channel Subfamily V Member 1 (TRPV1) . TRPV1 is a high-conductance, nonselective cation channel strongly expressed in nociceptive primary afferent neurons of the peripheral nervous system .

Mode of Action

MRS1477 acts as a positive allosteric modulator of TRPV1 . It enhances the activation of TRPV1 by capsaicin, a potent natural TRPV1 agonist . Mrs1477 is ineffective if given alone .

Biochemical Pathways

The activation of TRPV1 channels by MRS1477 leads to an increase in intracellular calcium levels . This triggers a cascade of events, including increased production of reactive oxygen species and activation of caspase-3 and -9 . These biochemical changes lead to apoptosis, or programmed cell death .

Pharmacokinetics

It’s known that mrs1477 can be administered systemically

Result of Action

The primary result of MRS1477 action is the induction of apoptosis in cancer cells . Specifically, MRS1477 has been shown to increase the fraction of apoptotic cells in MCF7 breast cancer cell lines . This effect is even more pronounced when MRS1477 is administered together with capsaicin .

Action Environment

The efficacy of MRS1477 can be influenced by the presence of other compounds. For example, MRS1477 is a positive allosteric modulator of TRPV1 only in the presence of capsaicin . Additionally, the action of MRS1477 can be inhibited by capsazepine, a TRPV1 blocker . The environment within the cell, such as the presence of endogenous TRPV1 agonists, can also influence the action of MRS1477 .

Eigenschaften

IUPAC Name |

ethyl 4-ethyl-5-(2-methoxyethylsulfanylcarbonyl)-6-methyl-2-phenyl-1,4-dihydropyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27NO4S/c1-5-16-17(21(24)27-13-12-25-4)14(3)22-19(15-10-8-7-9-11-15)18(16)20(23)26-6-2/h7-11,16,22H,5-6,12-13H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMVMFYWYJCPZGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(=C(NC(=C1C(=O)OCC)C2=CC=CC=C2)C)C(=O)SCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Ethyl-1,4-dihydro-5-[[(2-methoxyethyl)thio]carbonyl]-6-methyl-2-phenyl-3-pyridinecarboxylic acid ethyl ester | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

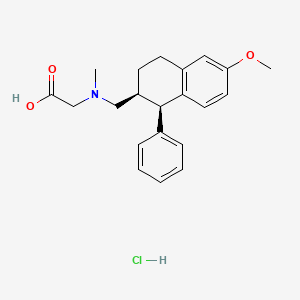

![(8R,9S,10R,13S,14S,16R,17S)-16-ethyl-17-(2-hydroxyacetyl)-13-methyl-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B1677467.png)

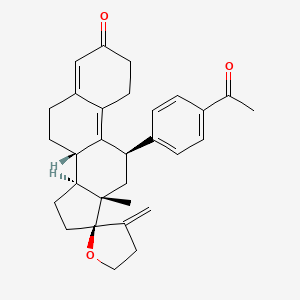

![(2S,3S,5S,8S,9S,10S,13S,14S,17S)-17-acetyl-2-(2,2-dimethylmorpholino)-3-hydroxy-10,13-dimethylhexadecahydro-11H-cyclopenta[a]phenanthren-11-one](/img/structure/B1677469.png)

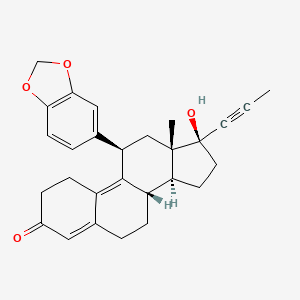

![(3S)-3,4-Propano-2,3-dihydropyrido[3,2-f][1,4]oxazepine-5(4H)-one](/img/structure/B1677471.png)

![(2S)-2-[[(2R)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-(2-aminobutanoylamino)-5-decan-5-yloxy-4-methylsulfinyl-5-oxopentanoyl]amino]-3-(4H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]-3-phenylpropanoic acid](/img/structure/B1677475.png)

![(3S)-3-[(2,3--Dihydro-5-methoxy-1H-inden-4-yl)oxy]pyrrolidine hydrochloride](/img/structure/B1677479.png)

![5-amino-N-tert-butyl-4-(3-methoxyphenyl)-2-(methylthio)-6-thieno[2,3-d]pyrimidinecarboxamide](/img/structure/B1677480.png)